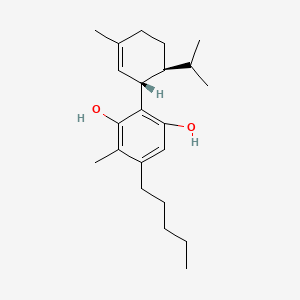
IL-1|A-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IL-1|A-IN-1 is a compound that acts as an inhibitor of interleukin-1 alpha (IL-1α). Interleukin-1 alpha is a cytokine involved in various inflammatory responses, immune regulation, and hematopoiesis. This compound is used in scientific research to study the role of IL-1α in different biological processes and diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IL-1|A-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves organic reactions such as nucleophilic substitution, oxidation, and reduction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis using automated reactors and stringent quality control measures. The process includes the purification of intermediates and the final product using techniques such as chromatography and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
IL-1|A-IN-1 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and selectivity.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often intermediates or derivatives that retain the core structure of this compound but with modified functional groups.
Scientific Research Applications
IL-1|A-IN-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of interleukin-1 alpha inhibitors.
Biology: Employed in cell culture and animal models to investigate the role of IL-1α in inflammation and immune responses.
Medicine: Explored as a potential therapeutic agent for diseases involving excessive inflammation, such as rheumatoid arthritis and certain cancers.
Industry: Utilized in the development of new anti-inflammatory drugs and biologics.
Mechanism of Action
IL-1|A-IN-1 exerts its effects by binding to the interleukin-1 alpha receptor, thereby inhibiting the interaction of IL-1α with its receptor. This inhibition prevents the downstream signaling pathways that lead to inflammation and immune responses. The molecular targets of this compound include the IL-1α receptor and associated signaling proteins such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).
Comparison with Similar Compounds
Similar Compounds
Anakinra: A recombinant human interleukin-1 receptor antagonist used to treat rheumatoid arthritis.
Canakinumab: A monoclonal antibody targeting interleukin-1 beta (IL-1β) used in the treatment of periodic fever syndromes.
Rilonacept: A fusion protein that acts as a decoy receptor for interleukin-1 used to treat cryopyrin-associated periodic syndromes.
Uniqueness
IL-1|A-IN-1 is unique in its specific inhibition of interleukin-1 alpha, whereas other similar compounds may target different members of the interleukin-1 family or have broader anti-inflammatory effects. This specificity makes this compound a valuable tool for studying the distinct roles of IL-1α in various biological processes and diseases.
Properties
Molecular Formula |
C22H34O2 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
4-methyl-2-[(1S,6S)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol |
InChI |
InChI=1S/C22H34O2/c1-6-7-8-9-17-13-20(23)21(22(24)16(17)5)19-12-15(4)10-11-18(19)14(2)3/h12-14,18-19,23-24H,6-11H2,1-5H3/t18-,19+/m0/s1 |
InChI Key |
ZRYARFAQAKYULR-RBUKOAKNSA-N |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1C)O)[C@@H]2C=C(CC[C@H]2C(C)C)C)O |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1C)O)C2C=C(CCC2C(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


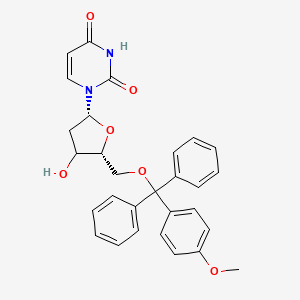
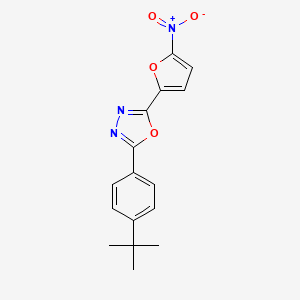
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12401863.png)
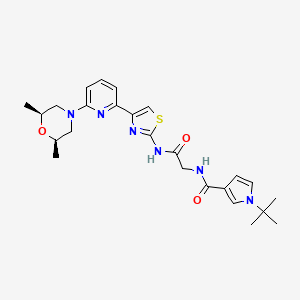
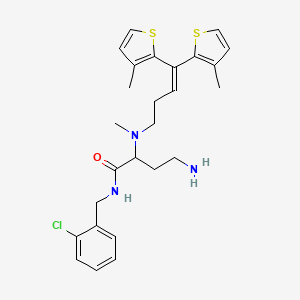
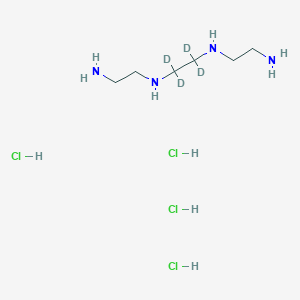





![[4-[[4-[4-(3-bromophenyl)pyrimidin-2-yl]piperazine-1-carbonyl]amino]phenyl] sulfamate](/img/structure/B12401908.png)


